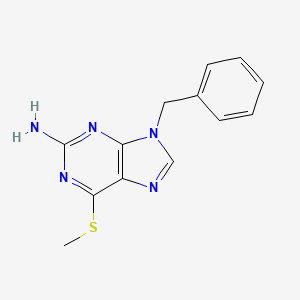
Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate is a complex organic compound with the molecular formula C31H32F2O6S2 and a molecular weight of 602.71 g/mol . This compound is known for its unique structure, which includes a triphenylsulfonium group and a difluoromethanesulfonate moiety attached to a 3-hydroxyadamantyl group. It is primarily used in the field of photochemistry as a photoacid generator.
Vorbereitungsmethoden
The synthesis of Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate involves several steps. One common method includes the reaction of triphenylsulfonium chloride with 3-hydroxyadamantyl methoxycarbonyl difluoromethanesulfonate under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane. The reaction mixture is stirred and filtered to obtain the desired product in the form of a white solid .
Analyse Chemischer Reaktionen
Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles. Common reagents used in these reactions include trimethylsilyl chloride, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate has several scientific research applications:
Photochemistry: It is widely used as a photoacid generator in photolithography and photoresist formulations.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to generate acid upon exposure to light.
Biological Studies: It is used in biological research to study the effects of acid generation in various biological systems.
Wirkmechanismus
The mechanism of action of Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate involves the generation of acid upon exposure to light. The triphenylsulfonium group absorbs light energy, leading to the cleavage of the sulfonium bond and the release of a proton (H+). This proton can then participate in various chemical reactions, including the catalysis of polymerization reactions in photoresist materials . The molecular targets and pathways involved in this process are primarily related to the photochemical generation of acid and its subsequent interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate can be compared with other photoacid generators, such as:
Triphenylsulfonium triflate: Similar in structure but with a triflate group instead of a difluoromethanesulfonate group.
Triphenylsulfonium perfluoro-1-butanesulfonate: Contains a perfluorobutanesulfonate group, offering different solubility and reactivity properties.
Triphenylsulfonium hexafluoroantimonate: Known for its high efficiency in generating acid upon exposure to light.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct photochemical properties and reactivity compared to other photoacid generators.
Eigenschaften
CAS-Nummer |
912290-04-1 |
|---|---|
Molekularformel |
C31H32F2O6S2 |
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
1,1-difluoro-2-[(3-hydroxy-1-adamantyl)methoxy]-2-oxoethanesulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C13H18F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;14-13(15,22(18,19)20)10(16)21-7-11-2-8-1-9(3-11)5-12(17,4-8)6-11/h1-15H;8-9,17H,1-7H2,(H,18,19,20)/q+1;/p-1 |
InChI-Schlüssel |
MMTQYTFKDNOQOV-UHFFFAOYSA-M |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)O)COC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


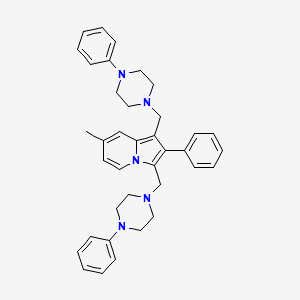
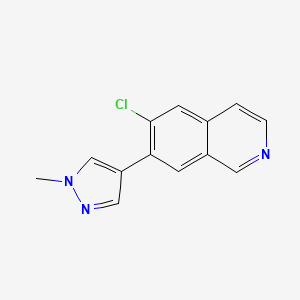

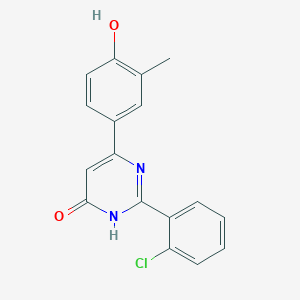
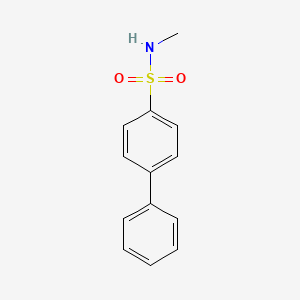
![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
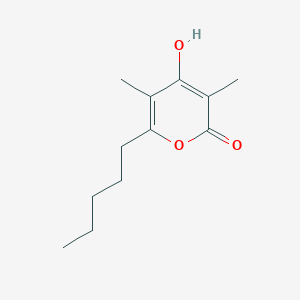
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)



